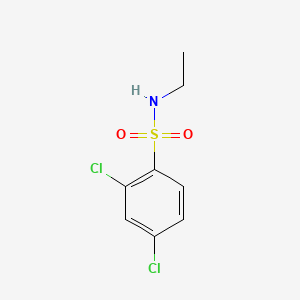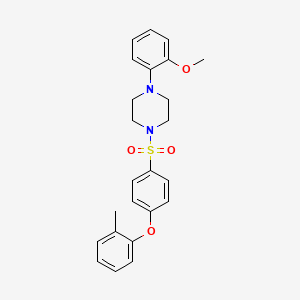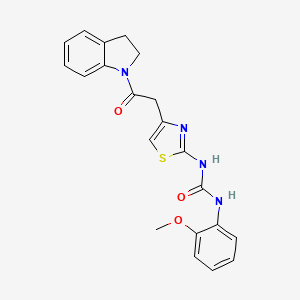
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea, also known as GSK-3 inhibitor, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
作用機序
The mechanism of action of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor involves the inhibition of glycogen synthase kinase-3 (1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea) activity. 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea activity leads to the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor are diverse and depend on the specific disease or condition being treated. In cancer treatment, 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor inhibits cancer cell growth and enhances the sensitivity of cancer cells to chemotherapy drugs. In Alzheimer's disease, it reduces the accumulation of amyloid-beta plaques in the brain and improves cognitive function. In diabetes, it improves glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
The advantages of using 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor in lab experiments include its specificity for 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea and its potential therapeutic applications in various diseases. However, there are also limitations to using 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor in lab experiments. One limitation is its potential toxicity, which may limit its use in vivo. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor. One direction is the development of more potent and selective 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitors for use in vivo. Another direction is the identification of biomarkers for predicting the response to 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor treatment in cancer patients. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor in various diseases.
合成法
The synthesis of 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea involves the reaction of 2-aminothiazole with indole-2-carboxylic acid to form 2-(indol-2-yl)thiazol-4-ylamine. This compound is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate. The final step involves the reaction of ethyl carbamate with 2-methoxyphenyl isocyanate to form 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea.
科学的研究の応用
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs.
Another area of research is Alzheimer's disease. 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. It also improves cognitive function in animal models of Alzheimer's disease.
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea inhibitor has also been studied for its potential role in the treatment of diabetes. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
1-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-18-9-5-3-7-16(18)23-20(27)24-21-22-15(13-29-21)12-19(26)25-11-10-14-6-2-4-8-17(14)25/h2-9,13H,10-12H2,1H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDRIQRHKCPUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)
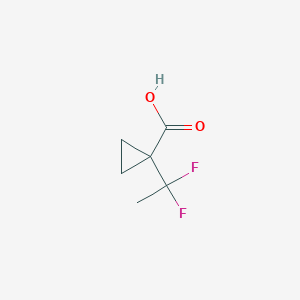
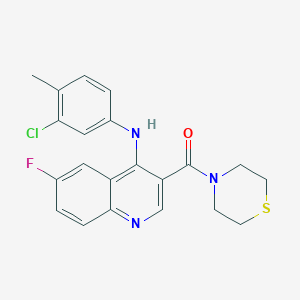
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)
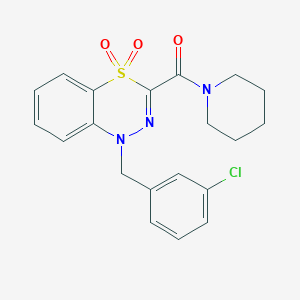


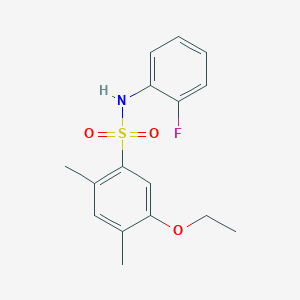

![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)
